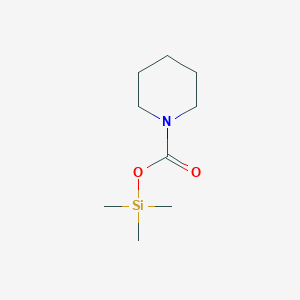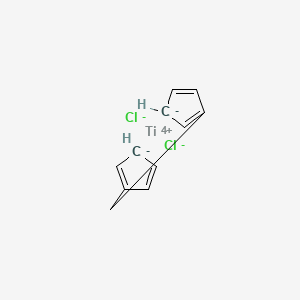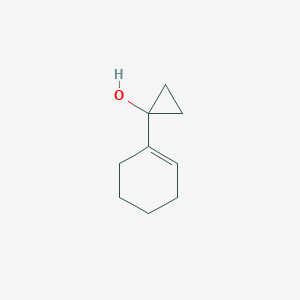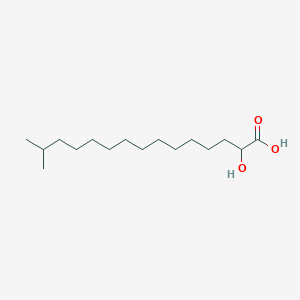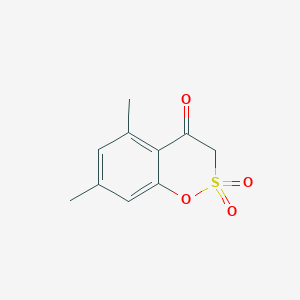![molecular formula C11H12N2O2 B14680069 Methyl 3-[(E)-phenyldiazenyl]but-2-enoate CAS No. 35467-87-9](/img/structure/B14680069.png)
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a diazenyl group, and a but-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-phenyldiazenyl]but-2-enoate typically involves the reaction of a diazonium salt with an ester. One common method is the diazotization of aniline to form the diazonium salt, followed by coupling with methyl but-2-enoate under basic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which Methyl 3-[(E)-phenyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[(E)-phenyldiazenyl]propanoate
- Ethyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Methyl 3-[(E)-phenyldiazenyl]pent-2-enoate
Uniqueness
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the diazenyl and ester groups allows for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
35467-87-9 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 3-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
KUUXOVJZFNBMNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


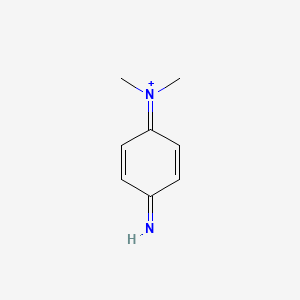
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
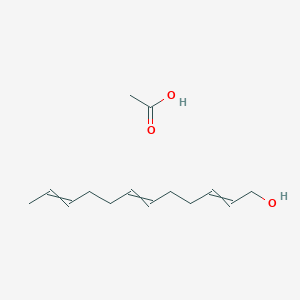
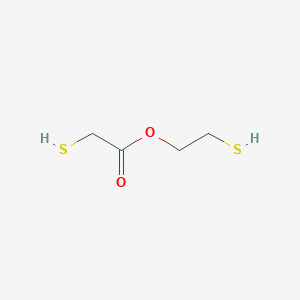
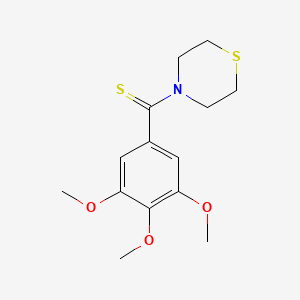
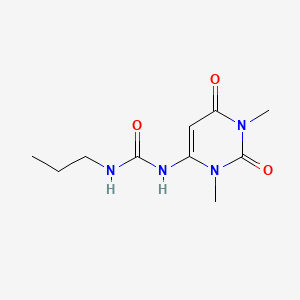


![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
